DL-Lysine-2-15N dihydrochloride

Vue d'ensemble

Description

DL-Lysine-2-15N dihydrochloride is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and metabolism . The compound is labeled with nitrogen-15, a stable isotope of nitrogen, which makes it useful in tracing and studying metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of DL-Lysine-2-15N dihydrochloride involves the synthesis of DL-lysine followed by isotopic labeling with nitrogen-15. One common method involves the reaction of ε-benzoylamino-α-bromocaproic acid with aqueous ammonia to form ε-benzoyllysine. This intermediate is then hydrolyzed with hydrochloric acid to produce DL-lysine dihydrochloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the isotopic labeling is consistent and the final product meets research-grade standards .

Analyse Des Réactions Chimiques

Types of Reactions

DL-Lysine-2-15N dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form corresponding alcohols.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted lysine derivatives.

Applications De Recherche Scientifique

Metabolic Studies

DL-Lysine-2-15N dihydrochloride serves as a tracer in metabolic studies, allowing researchers to investigate lysine metabolism pathways. The incorporation of the nitrogen-15 isotope enables precise tracking of lysine during metabolic processes, facilitating a deeper understanding of its role in cellular functions.

Case Study: Tracing Lysine Metabolism

A study demonstrated the use of this compound to trace lysine catabolism in Escherichia coli, revealing insights into how lysine is converted into succinate through various intermediates such as glutarate and L-2-hydroxyglutarate. This research highlighted the importance of lysine degradation in central metabolism and its potential implications for human health, particularly concerning gut microbiome interactions and diseases like cancer .

Proteomics Research

In proteomics, this compound is employed to study protein synthesis and degradation. Its isotopic labeling allows for the identification and quantification of lysine acetylation sites on proteins, which are crucial for understanding post-translational modifications.

Case Study: Lysine Acetylation Mapping

A mass spectrometry-based study identified novel lysine acetylation sites on the huntingtin protein, a key factor in Huntington's disease. By utilizing this compound, researchers were able to quantitatively compare acetylation levels between wild-type and mutant forms of the protein, providing insights into disease mechanisms .

Clinical Diagnostics and Therapeutic Research

This compound is utilized in clinical settings to trace metabolic pathways relevant to various diseases. Its application in diagnostics aids in understanding disease mechanisms and developing therapeutic strategies.

Case Study: Insulin Regulation of Lysine Dynamics

Research investigating insulin's effect on lysine dynamics utilized this compound to analyze how insulin influences lysine conversion to α-aminoadipic acid. The findings indicated that insulin significantly alters lysine metabolism, highlighting the compound's relevance in diabetes research .

Industrial Applications

In addition to its research applications, this compound is also used in the production of labeled compounds for various industrial applications. This includes the synthesis of pharmaceuticals and other biochemical products where isotopic labeling is required for tracking or quality control.

Mécanisme D'action

The mechanism of action of DL-Lysine-2-15N dihydrochloride involves its incorporation into metabolic pathways where lysine is utilized. The nitrogen-15 label allows researchers to trace the compound through various biochemical processes, providing insights into the molecular targets and pathways involved. This helps in understanding the role of lysine in protein synthesis, metabolism, and other cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- L-Lysine-4,4,5,5-d4 hydrochloride

- L-Lysine-13C6 hydrochloride

- DL-Lysine-ε-15N dihydrochloride

- DL-Lysine-2-13C dihydrochloride

Uniqueness

DL-Lysine-2-15N dihydrochloride is unique due to its specific isotopic labeling with nitrogen-15, which provides distinct advantages in tracing and studying metabolic pathways. This makes it particularly valuable in research applications where precise tracking of nitrogen atoms is required .

Activité Biologique

DL-Lysine-2-15N dihydrochloride is a stable isotope-labeled form of lysine, an essential amino acid that plays a critical role in various biological processes. This article explores its biological activity, focusing on metabolism, enzymatic functions, and potential therapeutic applications.

- Molecular Formula : C₆H₁₆Cl₂N₁₅O₂

- Molecular Weight : 220.10 g/mol

- CAS Number : 204451-50-3

- Melting Point : 200-206ºC (decomposes)

Biological Importance of Lysine

Lysine is crucial for protein synthesis, hormone production, and enzyme function. It is involved in the synthesis of carnitine, which is essential for fatty acid metabolism. Additionally, lysine has been shown to play a role in immune function and calcium absorption.

Lysine Catabolism

Lysine undergoes various metabolic pathways in organisms. In Escherichia coli, lysine is metabolized to succinate through intermediates such as glutarate and L-2-hydroxyglutarate. The enzyme CsiD catalyzes the hydroxylation of glutarate to L-2-hydroxyglutarate, linking lysine degradation to central metabolic processes .

Enzymatic Reactions

- Lysine 2,3-Aminomutase (LAM) : This enzyme catalyzes the interconversion of α-lysine and β-lysine using S-adenosylmethionine (SAM) as a cofactor. It plays a significant role in microbial lysine metabolism .

- Dehydrogenase Pathway : In another pathway, lysine is converted to cadaverine before further degradation to glutarate and succinate through a series of enzymatic reactions involving aminotransferases and dehydrogenases .

Case Study: Hypertensive Kidney Disease

A study investigated the effects of lysine on kidney protection in hypertensive rats using 15N-labeled lysine. The findings suggested that lysine administration improved kidney function by enhancing diuresis and altering metabolic pathways associated with hypertension. Specifically, increased levels of saccharopine and N-acetyllysine were observed in urine samples from lysine-treated rats, indicating enhanced metabolism .

Table 1: Metabolite Analysis in Hypertensive Rats

| Metabolite | Lysine-Treated Rats | Control Rats |

|---|---|---|

| Saccharopine | Increased | Decreased |

| N-acetyllysine | Increased | Stable |

| Fructoselysine | Increased | Decreased |

Potential Therapeutic Applications

The isotopic labeling of this compound allows for tracking its metabolic fate in vivo, providing insights into its therapeutic potential. Its role in enhancing metabolic pathways may have implications for treating conditions like hypertension and kidney disease.

Summary

This compound serves as a valuable tool in studying lysine metabolism and its biological activities. Its involvement in various metabolic pathways highlights its significance in health and disease management. Further research may elucidate additional therapeutic applications and mechanisms of action associated with this compound.

Propriétés

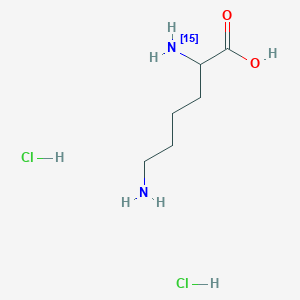

IUPAC Name |

6-amino-2-(15N)azanylhexanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i8+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBURJFZIMRPCZ-IAAMHKOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)CC(C(=O)O)[15NH2].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583943 | |

| Record name | (N~2~-~15~N)Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2747-89-9 | |

| Record name | (N~2~-~15~N)Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.